4-(2,2-二氟乙氧基)苯甲腈

描述

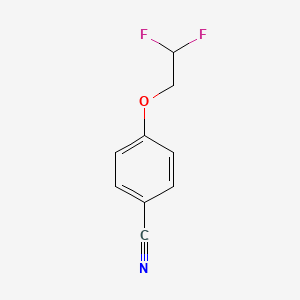

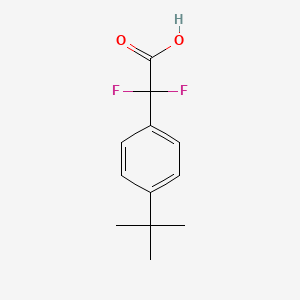

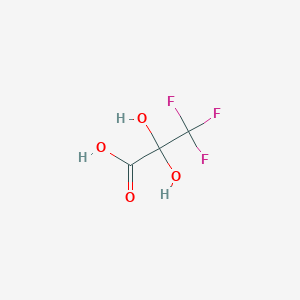

The compound "4-(2,2-Difluoroethoxy)benzonitrile" is a derivative of benzonitrile with a difluoroethoxy substituent at the para position. While the provided papers do not directly discuss this specific compound, they do provide insights into the properties and behaviors of structurally related benzonitrile derivatives. For instance, the thermal properties of perfluoroalkyl ethoxy-substituted benzonitriles have been studied, revealing notable smectic properties and specific molecular arrangements influenced by fluorophilic and polar interactions . Additionally, luminescent benzonitriles with bent-core structures have been synthesized, exhibiting liquid crystalline behavior and photophysical properties . These findings suggest that "4-(2,2-Difluoroethoxy)benzonitrile" may also exhibit unique thermal and optical properties due to its fluorinated ethoxy group and aromatic nitrile moiety.

Synthesis Analysis

The synthesis of related benzonitrile compounds involves various chemical reactions and techniques. For example, a series of 4-[3,5-dioxo-11-oxa-4,9-diazatricyclo[5.3.1.0(2,6)]undec-4-yl]-2-trifluoromethyl-benzonitriles were synthesized and found to act as potent androgen receptor antagonists . Another study describes the synthesis of 4-Amino-2-(trifluoromethyl)benzonitrile, an intermediate for bicalutamide, through a sequence of bromination, Grignard reaction, cyanidation, and amination . These methods could potentially be adapted for the synthesis of "4-(2,2-Difluoroethoxy)benzonitrile" by incorporating the appropriate difluoroethoxy precursor at the suitable stage of the synthesis.

Molecular Structure Analysis

The molecular structure of benzonitrile derivatives can significantly influence their properties. For instance, the molecular packing of certain benzonitrile derivatives consists of nonconventional hydrogen bond interactions, which explain their liquid crystalline phase . The structure of 4-(Trifluoromethyl)benzonitrile has been analyzed, showing molecules linked through hydrogen bonds forming a dense two-dimensional network . These structural insights are crucial for understanding the potential molecular arrangement of "4-(2,2-Difluoroethoxy)benzonitrile" and predicting its behavior in different phases.

Chemical Reactions Analysis

Benzonitrile derivatives participate in various chemical reactions. The study of 4-(Trifluoromethyl)benzonitrile as an electrolyte additive for high voltage lithium-ion batteries demonstrates its reactivity and the formation of a protective film on the cathode, improving cyclic stability . This suggests that "4-(2,2-Difluoroethoxy)benzonitrile" could also be explored for its reactivity in the context of material science and energy storage applications.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzonitrile derivatives are diverse. For example, the liquid-crystalline properties of perfluoroalkyl ethoxy-substituted benzonitriles are characterized by their smectic A and B phases . The photophysical properties of luminescent benzonitriles have been investigated, showing good blue emission and specific absorption and emission bands . These studies provide a foundation for predicting the properties of "4-(2,2-Difluoroethoxy)benzonitrile," which may exhibit similar behavior due to the presence of the fluorinated ethoxy group and the benzonitrile core.

科学研究应用

1. 化学合成与分子结构

- 苯甲腈衍生物合成: 苯甲腈单元在天然产物、药物和农用化学品中具有重要意义。已经探索了合成苯甲腈的创新方案,如 N-杂环卡宾催化的苯甲腈组装 (Jia & Wang, 2016)。

2. 材料科学应用

- 电化学应用: 一项关于 4-(三氟甲基)-苯甲腈作为高电压锂离子电池电解液添加剂的研究表明,它改善了循环稳定性和电极上保护膜的形成 (Huang 等人,2014)。

- 聚合物化学: 使用苯甲腈的衍生物合成了具有侧氰基的新型芳香族聚酯,展示出良好的溶解性和热稳定性 (Yu, Cai, & Wang, 2009)。

3. 光化学和光物理研究

- 双荧光研究: 4-(N,N-二甲基-氨基)苯甲腈 (DMABN) 因其双荧光而被研究,有助于理解分子内电荷转移 (ICT) 态结构 (Köhn & Hättig, 2004)。

4. 电化学与腐蚀科学

- 腐蚀抑制: 苯甲腈衍生物被评估为低碳钢的腐蚀抑制剂,研究结果表明其具有优异的抑制性能,并深入了解了钢表面上的分子相互作用 (Chaouiki 等人,2018)。

5. 有机化学与药物化学

- 药物应用: 使用三氟甲基苯甲腈衍生物设计和合成新型非甾体雄激素受体拮抗剂,对皮肤病适应症显示出有希望的结果,且无光毒性 (Li 等人,2008)。

安全和危害

属性

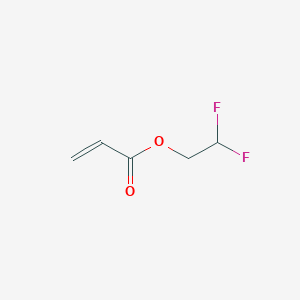

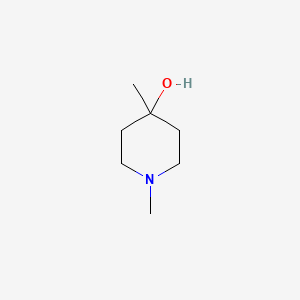

IUPAC Name |

4-(2,2-difluoroethoxy)benzonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7F2NO/c10-9(11)6-13-8-3-1-7(5-12)2-4-8/h1-4,9H,6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDMBVXZTLFQXJF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C#N)OCC(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7F2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40678949 | |

| Record name | 4-(2,2-Difluoroethoxy)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40678949 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1184375-73-2 | |

| Record name | 4-(2,2-Difluoroethoxy)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40678949 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[3,4,6-Triacetyloxy-5-[(2,2,2-trichloroacetyl)amino]oxan-2-yl]methyl acetate](/img/structure/B3030907.png)

![4-fluoro-2-methyl-1H-pyrrolo[2,3-b]pyridin-5-ol](/img/structure/B3030909.png)